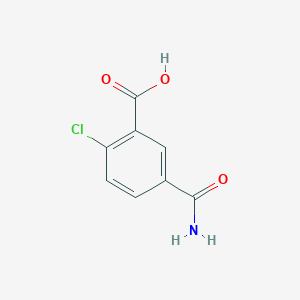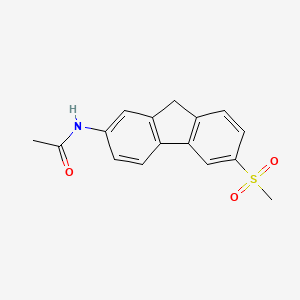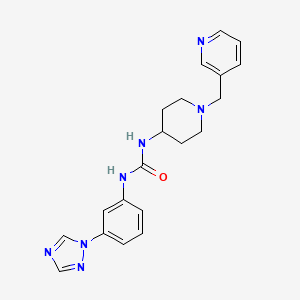![molecular formula C41H81NO2 B13126657 (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide is a complex organic compound known for its unique structural properties. This compound features a long hydrocarbon chain with a hydroxyl group and an amide linkage, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecanol and tetracosenoic acid.
Esterification: The first step involves the esterification of heptadecanol with tetracosenoic acid to form an ester intermediate.
Amidation: The ester intermediate is then subjected to amidation using an appropriate amine source to form the desired amide compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation reactions, followed by advanced purification techniques to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide: shares similarities with other long-chain amides and fatty acid derivatives.
This compound: is compared with compounds like ceramides and sphingolipids, which also feature long hydrocarbon chains and amide linkages.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a hydroxyl group and a double bond in the hydrocarbon chain, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C41H81NO2 |
|---|---|
Poids moléculaire |
620.1 g/mol |
Nom IUPAC |
(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide |
InChI |
InChI=1S/C41H81NO2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-41(44)42-39-40(43)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40,43H,3-16,19-39H2,1-2H3,(H,42,44)/b18-17-/t40-/m1/s1 |
Clé InChI |
LBLLNJQTYVMCAN-LQOXNGKESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




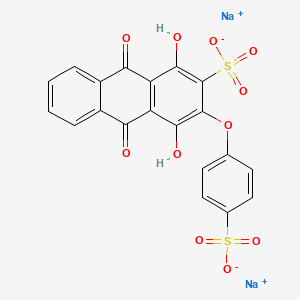
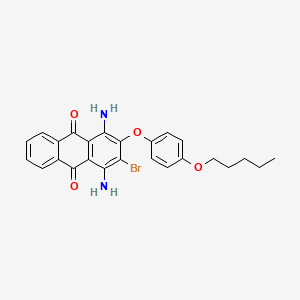
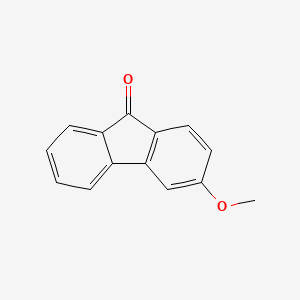

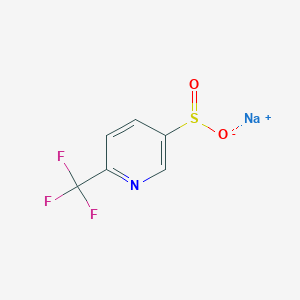
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)

